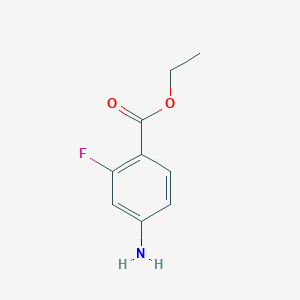

Ethyl 4-Amino-2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMJPCUZFNRTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444982 | |

| Record name | Ethyl 4-Amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-06-0 | |

| Record name | Ethyl 4-Amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73792-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-Amino-2-fluorobenzoate CAS 73792-06-0 properties

An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate (CAS 73792-06-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis protocols, applications, and safety information, presented in a format tailored for scientific and research professionals.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 73792-06-0, is an aromatic ester.[1] The presence of an amino group, a fluorine atom, and an ethyl ester functional group on the benzene ring makes it a versatile building block in organic synthesis.[1][2] The fluorine atom, in particular, can significantly influence the pharmacokinetic properties of derivative compounds, a feature highly valued in drug design.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73792-06-0 | [3][4][5] |

| Molecular Formula | C₉H₁₀FNO₂ | [3][5][6] |

| Molecular Weight | 183.18 g/mol | [3][5] |

| Melting Point | 106-110 °C | [4] |

| Boiling Point | 313.9±27.0 °C (Predicted) | |

| Density | 1.218±0.06 g/cm³ (Predicted) | |

| Appearance | Light Beige Solid | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Storage | 2-8°C, protect from light | [4][5] |

| InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While experimental spectra are typically provided by suppliers upon request, predicted mass spectrometry data is available.

| Spectroscopic Data Type | Details |

| Mass Spectrometry | Predicted Collision Cross Section (CCS) values (Ų) per adduct: [M+H]⁺: 136.1, [M+Na]⁺: 144.6, [M-H]⁻: 138.5.[6] |

| NMR, IR, HPLC | Experimental data available from various commercial suppliers.[5] |

Synthesis and Experimental Protocols

This compound can be synthesized through the esterification and subsequent deprotection of 4-acetamido-2-fluorobenzoic acid.

Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:[7]

-

Reaction Setup: A solution is prepared with 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate in a suitable reaction flask.

-

Reflux: The mixture is heated under reflux for 22 hours.

-

Solvent Exchange: The solvent is gradually removed by distillation while an equivalent amount of fresh ethyl alcohol is added. This process is continued until approximately 200 ml of solvent has been exchanged.

-

Solvent Evaporation: The remaining solvent is evaporated under reduced pressure to yield the crude product residue.

-

Work-up: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.

-

Drying and Final Evaporation: The organic layer is dried, and the solvent is evaporated to yield a solid.

-

Recrystallization: The final product, this compound, is obtained by recrystallizing the solid from an ethanol-hexane mixture.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Research and Development

This compound is not typically used for its direct biological effects but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Role as a Pharmaceutical Intermediate

The compound is a valuable building block in drug discovery.[1] Its structural precursor, 4-Amino-2-fluorobenzoic acid, is utilized in the development of a wide range of therapeutics, including anti-inflammatory drugs and analgesics.[2] The presence of the fluorine atom can enhance key drug properties such as:

-

Metabolic stability

-

Lipophilicity

-

Binding affinity

These modifications can lead to improved efficacy and a better safety profile in the final drug product. Derivatives have been explored for potential use in oncology, cardiovascular, and neurological disorder treatments.[2]

Logical Workflow in Drug Discovery

The diagram below outlines the role of this intermediate in a typical drug discovery and development pipeline.

Biological Activity

Currently, there is limited publicly available information detailing the direct biological activity or specific signaling pathway interactions of this compound itself. Its primary significance in the life sciences is as a precursor for the synthesis of pharmacologically active agents.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following hazards:[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

The corresponding signal word is Warning .[6]

Precautionary Measures

Recommended precautionary statements for handling include:[6]

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.

References

- 1. Ethyl 4-fluorobenzoate(451-46-7) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898) [hmdb.ca]

Physical and chemical properties of Ethyl 4-Amino-2-fluorobenzoate

An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a solid organic compound.[1][2] It is recognized as an important intermediate in the synthesis of various compounds, particularly in the development of drugs and agrochemicals.[3]

Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 73792-06-0[2][3] |

| Molecular Formula | C₉H₁₀FNO₂[1][2][3] |

| Molecular Weight | 183.18 g/mol [4] |

| IUPAC Name | This compound[2] |

| Synonyms | Benzoic acid, 4-amino-2-fluoro-, ethyl ester; ethyl 2-fluoro-4-aminobenzoate; 2-Fluoro-4-aminobenzoic acid ethyl ester[1] |

| InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3[1][2] |

| InChIKey | NNMJPCUZFNRTEG-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F[5] |

Physical Properties

The physical characteristics of this compound are summarized below.

| Property | Value |

| Physical Form | Solid[1][2] |

| Color | White solid[3] |

| Melting Point | 106-110 °C[2], 115.5 - 117.5 °C[6] |

| Boiling Point | 313.865 °C at 760 mmHg[3] |

| Density | 1.219 g/cm³[3] |

| Flash Point | 143.621 °C[3] |

| Refractive Index | 1.536[3] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly)[6] |

Chemical and Safety Properties

This section details the compound's chemical stability and associated safety information.

| Property | Value |

| Purity | Typically ≥98%[1][2] |

| Storage | Store at 2-8°C, protected from light[2][6] |

| Signal Word | Warning[2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2] |

| GHS Pictograms | GHS07 (Harmful)[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification and subsequent deacetylation of 4-acetamido-2-fluorobenzoic acid.[7]

Materials:

-

4-acetamido-2-fluorobenzoic acid (10.0 g)

-

Ethyl alcohol (absolute)

-

Boron trifluoride etherate (2.0 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Hexane

Procedure: [7]

-

A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 mL of ethyl alcohol, and 2.0 mL of boron trifluoride etherate is heated under reflux for 22 hours.

-

The solvent is slowly removed by distillation while an equal volume of fresh ethyl alcohol is added.

-

After approximately 200 mL of solvent has been exchanged, the remaining solvent is evaporated under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate.

-

The ethyl acetate solution is washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried, and the solvent is evaporated to yield a solid crude product.

-

The solid is recrystallized from an ethanol-hexane mixture to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.

1. Thin-Layer Chromatography (TLC):

-

Principle: To monitor the reaction progress and assess the purity of the final product.

-

Methodology: A suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) is used to develop the TLC plate. The spots corresponding to the starting material and the product are visualized under UV light. The disappearance of the starting material spot and the appearance of a single product spot indicate reaction completion and purity.

2. Infrared (IR) Spectroscopy:

-

Principle: To identify the functional groups present in the molecule. The conversion of the carboxylic acid to an ester and the presence of the amine and fluoride groups can be confirmed.

-

Methodology: A small sample of the purified product is mixed with dry potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded. Key absorptions for the amino group (N-H stretching) and the ester carbonyl group (C=O stretching) should be present.[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: To elucidate the detailed molecular structure by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine protons. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.[8]

4. Mass Spectrometry (MS):

-

Principle: To determine the molecular weight of the compound.

-

Methodology: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak should correspond to the molecular weight of this compound (183.18 g/mol ).

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively detailed in the provided search results, its analogues, such as Ethyl 4-aminobenzoate (Benzocaine), are well-known for their biological activity. Ethyl 4-aminobenzoate is used as a topical anesthetic to relieve pain.[9] The structural similarity suggests that this compound is a valuable precursor and intermediate in the synthesis of more complex, biologically active molecules in the pharmaceutical sector.[3][10] For instance, Schiff bases synthesized from aminobenzoate derivatives have been investigated for antimicrobial activity.[11]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 73792-06-0 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 73792-06-0 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl 4-aminobenzoate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 11. Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2<i>H</i>)-ylideneamino) benzoate [file.scirp.org]

An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate

For professionals in research, chemical synthesis, and drug development, Ethyl 4-Amino-2-fluorobenzoate is a significant chemical intermediate. Its unique structure, featuring an amino group, a fluorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block in the synthesis of various pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₉H₁₀FNO₂.[1][2][3] The presence of a fluorine atom can influence the pharmacokinetic properties of resulting drug candidates, such as absorption, metabolism, and excretion, often leading to improved efficacy.[4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂[1][2][3] |

| Molecular Weight | 183.18 g/mol [3][5][6] |

| CAS Number | 73792-06-0[2][3][7] |

| Melting Point | 106-110 °C[7] |

| Physical Form | Solid[2][7] |

| Purity | 98%[2][7] |

| InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3[2][7] |

| InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N[2][7] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F[8][9] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. Below is a detailed experimental protocol for its synthesis.

Synthesis of this compound [10]

This protocol details the synthesis of this compound from 4-acetamido-2-fluorobenzoic acid.

Materials:

-

4-acetamido-2-fluorobenzoic acid

-

Ethyl alcohol

-

Boron trifluoride etherate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Ethanol-hexane mixture for recrystallization

Procedure:

-

A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate is heated under reflux for 22 hours.

-

The solvent is slowly removed by distillation while an equal amount of fresh ethyl alcohol is added.

-

After 200 ml of solvent has been removed, the remaining solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried, and the solvent is evaporated to yield a solid.

-

The solid product is recrystallized from an ethanol-hexane mixture to yield pure this compound.

Characterization:

The synthesized compound can be characterized using various spectroscopic methods to confirm its structure and purity. While specific spectra for this compound are not provided in the search results, a general protocol for similar compounds involves:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

IR (Infrared) Spectroscopy: To identify the functional groups present in the molecule, such as the amino group (N-H stretching), the ester group (C=O stretching), and the C-F bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Workflows and Applications

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals.[4][8] Its structural features are leveraged by medicinal chemists to design novel molecules with specific biological activities.

Caption: The role of this compound in drug development.

Conclusion

This compound is a valuable compound for the pharmaceutical and chemical industries. Its well-defined structure and properties, along with established synthesis protocols, make it a reliable starting material for the creation of novel and effective therapeutic agents. The strategic incorporation of fluorine in this intermediate highlights a key trend in modern drug design, aiming to enhance the properties of new drug candidates.[11][12]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 73792-06-0 | 4630-3-1B | MDL MFCD09037895 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 73792-06-0 [sigmaaldrich.com]

- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 9. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Safety and Hazards of 4-Amino-2-fluorobenzoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 4-Amino-2-fluorobenzoic acid ethyl ester (CAS No. 73792-06-0). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally similar compounds, such as substituted anilines and aminobenzoic acid esters, to provide a thorough risk assessment. All quantitative data is summarized for clarity, and relevant experimental protocols are detailed.

Chemical and Physical Properties

4-Amino-2-fluorobenzoic acid ethyl ester is a solid at room temperature.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73792-06-0 | [2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][4] |

| Molecular Weight | 183.18 g/mol | [1][4] |

| Melting Point | 115.5 - 117.5 °C | [1] |

| Appearance | Solid | [1] |

| Synonyms | Ethyl 4-amino-2-fluorobenzoate, 2-Fluoro-4-aminobenzoic acid ethyl ester | [1][4] |

GHS Hazard Classification and Labeling

4-Amino-2-fluorobenzoic acid ethyl ester is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Summary

Direct toxicological data for 4-Amino-2-fluorobenzoic acid ethyl ester is scarce. Therefore, this section includes data from structurally related compounds to infer potential hazards.

Acute Toxicity

| Compound | Route | Species | LD50 | Reference(s) |

| Ethyl 4-aminobenzoate | Oral | Rat | 3042 mg/kg | [5] |

Based on the GHS classification, 4-Amino-2-fluorobenzoic acid ethyl ester is expected to cause skin, eye, and respiratory irritation upon acute exposure.

Substituted Anilines: A Read-Across Approach

Aniline and its derivatives are known to exhibit a range of toxicities.[2] A common toxic effect of anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[6][7] This can lead to cyanosis (bluish discoloration of the skin), shortness of breath, and in severe cases, can be fatal.[8][9]

Genotoxicity and Carcinogenicity

Aromatic amines are a class of compounds that can be metabolically activated to genotoxic intermediates.[1][10] The primary mechanism involves the N-hydroxylation of the amino group by cytochrome P450 enzymes, leading to the formation of reactive nitrenium ions that can form DNA adducts.[1][10] While no specific carcinogenicity data is available for 4-Amino-2-fluorobenzoic acid ethyl ester, its aromatic amine structure warrants caution.

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the key hazards associated with this chemical.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test

This in vitro method assesses the potential of a chemical to cause skin irritation.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

Potential Signaling Pathways of Toxicity

While specific pathways for 4-Amino-2-fluorobenzoic acid ethyl ester have not been elucidated, the following diagram illustrates a plausible mechanism for the genotoxicity of aromatic amines, which is a key concern for this class of compounds.

Conclusion

4-Amino-2-fluorobenzoic acid ethyl ester should be handled with care due to its classification as a skin, eye, and respiratory irritant. While specific toxicological data is limited, its structural similarity to other aromatic amines suggests a potential for more severe systemic effects, such as methemoglobinemia and genotoxicity. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound. Further toxicological studies are warranted to fully characterize its safety profile.

References

- 1. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Benzocaine Over-the-Counter Products Can Increase the Risk of Serious or Life-threatening Methemoglobinemia | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]

- 10. Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Spectral Data of Ethyl 4-Amino-2-fluorobenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-fluorobenzoate (CAS No: 73792-06-0) is a fluorinated aromatic compound with applications in pharmaceutical and chemical synthesis.[1] Its structural integrity and purity are paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of this molecule.

This technical guide provides a summary of available spectral data for this compound and its analogs, detailed experimental protocols for acquiring such data, and a visual workflow for spectral analysis.

Data Presentation

Table 1: Predicted Mass Spectrometry (MS) Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 184.07683 |

| [M+Na]⁺ | 206.05877 |

| [M-H]⁻ | 182.06227 |

| [M]⁺ | 183.06900 |

Data sourced from predicted values.[2]

Table 2: Illustrative ¹H NMR Spectral Data for Ethyl 4-aminobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.35 | Triplet | 3H | -CH₃ |

| 4.25 | Quartet | 2H | -O-CH₂- |

| 4.80 (broad) | Singlet | 2H | -NH₂ |

| 6.65 | Doublet | 2H | Aromatic CH |

| 7.85 | Doublet | 2H | Aromatic CH |

Note: This data is for Ethyl 4-aminobenzoate and serves as an illustrative example.

Table 3: Illustrative ¹³C NMR Spectral Data for Ethyl 4-aminobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 14.7 | -CH₃ |

| 60.1 | -O-CH₂- |

| 113.8 | Aromatic CH |

| 120.0 | Aromatic C (quaternary) |

| 131.6 | Aromatic CH |

| 151.1 | Aromatic C-NH₂ |

| 166.8 | C=O (Ester) |

Note: This data is for Ethyl 4-aminobenzoate and serves as an illustrative example.

Table 4: Illustrative Infrared (IR) Spectroscopy Data for Ethyl 4-aminobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3424 | Strong | N-H stretch (asymmetric) |

| 3345 | Strong | N-H stretch (symmetric) |

| 3225 | Medium | N-H bend |

| 1682 | Very Strong | C=O stretch (ester) |

| 1605, 1515 | Strong | C=C stretch (aromatic) |

| 1275 | Strong | C-O stretch (ester) |

| 1175 | Strong | C-N stretch |

Note: This data is for Ethyl 4-aminobenzoate and serves as an illustrative example.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically produces protonated molecules [M+H]⁺.

-

-

Mass Analysis and Detection:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to Ethyl 4-Amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4-Amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and chemical industries. Its unique structure, featuring a fluorine atom positioned ortho to the amino group, offers distinct advantages in the synthesis of novel compounds with tailored properties. This document details its chemical identity, physical and chemical properties, a comprehensive synthesis protocol with purification methods, and its significant applications in drug discovery.

Chemical Identity and Properties

The IUPAC name for this compound is This compound .[1] It is a solid at room temperature and should be stored at 4°C, protected from light.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73792-06-0 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [2][3] |

| Melting Point | 106-110 °C | [1] |

| Boiling Point | 313.865 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.219 g/cm³ (Predicted) | [2] |

| Appearance | Solid | [1] |

| InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F | [4] |

| Purity | Typically ≥98% | [1] |

Synthesis and Purification

A common and effective method for the synthesis of this compound proceeds from 4-acetamido-2-fluorobenzoic acid.

Experimental Protocol: Synthesis

Reaction: Esterification of 4-acetamido-2-fluorobenzoic acid followed by deprotection.

Materials:

-

4-acetamido-2-fluorobenzoic acid (10.0 g)

-

Ethyl alcohol (absolute)

-

Boron trifluoride etherate (2.0 ml)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Hexane

Procedure:

-

A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid in 100 ml of ethyl alcohol is prepared in a round-bottom flask.[5]

-

To this solution, 2.0 ml of boron trifluoride etherate is added.[5]

-

The reaction mixture is heated under reflux for 22 hours.[5]

-

The solvent is gradually removed by distillation while an equal volume of fresh ethyl alcohol is added. This process is continued until approximately 200 ml of solvent has been exchanged.[5]

-

The remaining solvent is evaporated under reduced pressure to yield a residue.[5]

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[5]

-

The organic layer is dried, and the solvent is evaporated to yield the crude solid product.[5]

Experimental Protocol: Purification

Method: Recrystallization

Solvent System: Ethanol-Hexane[5]

Procedure:

-

The crude solid obtained from the synthesis is dissolved in a minimum amount of hot ethanol.

-

Hexane is slowly added to the hot solution until turbidity is observed.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals of pure this compound are collected by filtration, washed with a small amount of cold ethanol-hexane mixture, and dried under vacuum.[5]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Data

Table 2: Expected Spectral Characteristics

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (with splitting patterns influenced by the amino and fluoro substituents), and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, the ester carbonyl carbon, and distinct signals for the aromatic carbons, with the fluorine substitution influencing their chemical shifts. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations. |

| Mass Spec. | A molecular ion peak corresponding to its molecular weight (183.18), along with characteristic fragmentation patterns for an ethyl ester and a substituted benzene ring.[4] |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the fluorine atom. The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[6]

Key Advantages of Fluorine Incorporation:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[7]

The precursor, 4-Amino-2-fluorobenzoic acid, and by extension its ethyl ester, are utilized in the synthesis of a wide range of biologically active compounds. Derivatives have been explored for their potential in therapeutic areas such as oncology, and for the treatment of cardiovascular and neurological disorders.[6] This intermediate provides a scaffold for creating complex molecules with targeted pharmacological activities, including anti-inflammatory drugs and analgesics.[6]

Caption: The strategic role of this compound in enhancing drug properties.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is harmful.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/ eye protection/ face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 73792-06-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of Ethyl 4-Amino-2-fluorobenzoate: A Technical Guide for Researchers

Introduction: Ethyl 4-amino-2-fluorobenzoate, a fluorinated aromatic ester, holds potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data is critical for designing and optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines standard experimental protocols for its determination, and presents a clear workflow for solubility studies.

Solubility Profile of this compound

Given the lack of specific data, this guide provides a standardized template for recording experimentally determined solubility values. Researchers are encouraged to utilize this table to systematically document their findings, contributing to a more comprehensive understanding of this compound's behavior.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Acetonitrile | |||||

| Toluene | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the intrinsic dissolution properties of a compound. The shake-flask method is widely regarded as the "gold standard" for its reliability and is recommended for generating the data for Table 1.[1]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature until a saturated solution is formed.[1] The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Thermostatic water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points until it becomes constant.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To obtain a clear supernatant free of undissolved particles, either centrifuge the vials or filter the solution using a syringe filter chemically compatible with the solvent.[3]

-

Sample Dilution: Accurately dilute the clear supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.[4][5]

-

Calculation: Calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor.

Analytical Methods for Concentration Determination

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for determining the concentration of the analyte. A calibration curve should be prepared using standard solutions of this compound of known concentrations.[3] The concentration in the test sample is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific. It relies on the absorbance of UV or visible light by the analyte at a specific wavelength. A calibration curve based on Beer-Lambert law is constructed from standard solutions to determine the concentration of the unknown sample.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently well-documented in publicly accessible sources, this guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for the shake-flask method and utilizing the provided data table template, the scientific community can build a comprehensive and reliable solubility profile for this compound. Accurate solubility data is indispensable for advancing research and development efforts, enabling more efficient process design, and facilitating the formulation of new products based on this versatile chemical intermediate.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaguru.co [pharmaguru.co]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. rootspress.org [rootspress.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Ethyl 4-Amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and chemical industries. The document outlines its fundamental physicochemical properties, standardized experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following table summarizes the key physical constants for this compound.

| Property | Value | Reference |

| Melting Point | 106-110 °C | |

| Boiling Point | 313.865 °C (at 760 mmHg) | [1][2] |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| CAS Number | 73792-06-0 |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of melting and boiling points, based on established pharmacopeial and international guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741>.[3]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (typically 10 cm long, 0.8-1.2 mm internal diameter).[4]

Procedure:

-

Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.[5]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating:

-

For an unknown substance, a preliminary rapid heating is performed to determine an approximate melting range.[6]

-

For a known substance, the apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point.[5]

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation and Recording: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted.[5]

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid and is a common laboratory practice.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube, sealed at one end

-

Heat-resistant mineral oil

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube containing mineral oil.

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[7] This design promotes the circulation of the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

-

Recording the Boiling Point: The heat source is removed once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical substance like this compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. chemconnections.org [chemconnections.org]

- 3. uspbpep.com [uspbpep.com]

- 4. m.youtube.com [m.youtube.com]

- 5. southalabama.edu [southalabama.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Integration of Fluorinated Benzoic Acid Esters in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. This strategic modification can profoundly influence a molecule's physicochemical properties, leading to enhanced pharmacokinetic and pharmacodynamic profiles. Fluorinated benzoic acid esters, in particular, have emerged as a versatile class of compounds with a wide spectrum of biological activities. Their unique structural features allow for fine-tuning of properties such as metabolic stability, binding affinity, and membrane permeability, making them attractive candidates in the pursuit of novel therapeutics.[1] This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid esters, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid ester scaffold imparts several advantageous properties for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically vulnerable positions can block oxidation, thereby increasing a drug's half-life and bioavailability.[2]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This can enhance binding affinity and selectivity for the target enzyme or receptor.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the parent carboxylic acid, influencing its ionization state at physiological pH. While this is more directly relevant to the acid form, it can impact the overall electronic properties of the ester derivative.[2]

Key Biological Activities and Mechanisms of Action

Fluorinated benzoic acid esters have demonstrated significant potential in several therapeutic areas, primarily as anti-inflammatory, anticancer, and antibacterial agents.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] While many traditional NSAIDs are non-selective, the development of selective COX-2 inhibitors is a major goal to reduce gastrointestinal side effects. Fluorinated benzoic acid esters have been investigated as potent and selective COX-2 inhibitors.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid esters.

Anticancer Activity: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing apoptosis, or programmed cell death.[2] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes. The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -7, ultimately resulting in cell death.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated benzoic acid esters.

Immunomodulatory Activity: LFA-1 Antagonism

Fluorinated benzoic acid derivatives have also been explored for their immunomodulatory effects. One notable mechanism is the antagonism of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for T-cell activation, adhesion, and migration. By blocking this interaction, these compounds can reduce inflammation, as seen in the treatment of dry eye disease.

Signaling Pathway: LFA-1/ICAM-1 Interaction and T-Cell Activation

Caption: LFA-1/ICAM-1 mediated T-cell adhesion and activation, and its inhibition.

Antibacterial Activity

The antibacterial properties of fluorinated benzoic acid esters are also an area of active research. While the exact mechanisms can vary, they often involve the disruption of essential cellular processes in bacteria. The increased lipophilicity due to fluorination can facilitate the passage of these compounds across bacterial cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of fluorinated benzoic acid esters is highly dependent on the position and number of fluorine substituents, as well as the nature of the ester group. The following tables summarize available quantitative data.

Table 1: Anticancer Activity of Fluorinated Benzoic Acid Derivatives

| Compound | Fluorine Position | Ester Group | Cell Line | IC50 (µM) | Citation |

| 3-m-bromoacetylamino benzoic acid ethyl ester | 3-(bromoacetylamino) | Ethyl | Human leukemia and lymphoma cells | < 0.2 µg/mL | [4] |

| Prostate, colon, ductal, and kidney cancer cell lines | 0.8 - 0.88 µg/mL | [4] |

Note: Data for a broader range of specific fluorinated benzoic acid esters is limited in publicly available literature. The provided data is for a closely related derivative.

Table 2: Anti-inflammatory (COX-2 Inhibition) Activity of Related Compounds

| Compound | Modification from Celecoxib | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| Celecoxib Analog | Replacement of sulfonamide with fluorinated benzoic acid moiety | Data not specified | Data not specified | Data not specified | [3] |

Table 3: Antibacterial Activity of Benzoic Acid Esters

| Compound | Ester Group | Bacteria | MIC (µg/mL) | Citation |

| Amoxicillin-p-nitrobenzoic acid | p-nitrobenzoic acid ester of amoxicillin | Methicillin-resistant S. aureus (MRSA) | 64 | [5] |

Note: This table includes a hybrid molecule containing a benzoic acid ester moiety to illustrate antibacterial potential. Data for simple fluorinated benzoic acid esters is sparse.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments.

Synthesis of Fluorinated Benzoic Acid Esters

General Procedure for Esterification:

A common method for the synthesis of fluorinated benzoic acid esters is the Fischer esterification.

Caption: General workflow for the synthesis of fluorinated benzoic acid esters.

Example: Synthesis of Ethyl 4-fluorobenzoate

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid in absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux for 7-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and add a 10% solution of sodium carbonate to neutralize the unreacted acid.

-

Extraction: Add chilled water and perform a solvent extraction using a suitable organic solvent like ethyl acetate.

-

Purification: The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be further purified by distillation or column chromatography.

In Vitro Biological Assays

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.

-

Reagent Preparation:

-

Reconstitute the COX-2 enzyme in an appropriate buffer and keep it on ice.

-

Prepare the test inhibitor solutions at 10 times the desired final concentration in COX Assay Buffer.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Protocol:

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the test inhibitor solutions to the respective wells. Include enzyme control (no inhibitor) and inhibitor control (a known COX-2 inhibitor like celecoxib) wells.

-

Initiate the reaction by adding a solution of arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Caspase-3/7 Activity Assay (Luminescent)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the fluorinated benzoic acid ester for a specified period to induce apoptosis. Include untreated and positive control (e.g., staurosporine) wells.

-

-

Assay Protocol:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Normalize the data to the control and express the results as a fold-change in caspase activity.

-

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test bacteria in a suitable broth medium.

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the fluorinated benzoic acid ester in the broth medium in a 96-well microtiter plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Conclusion

Fluorinated benzoic acid esters represent a promising and versatile class of compounds in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. The continued exploration of their structure-activity relationships, coupled with detailed mechanistic studies and optimized synthetic and screening methodologies, will undoubtedly pave the way for the development of novel and effective therapeutics based on this privileged scaffold. This guide provides a foundational understanding for researchers to further investigate and harness the potential of fluorinated benzoic acid esters in their drug development endeavors.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in the Bioactivity of Ethyl 4-Amino-2-fluorobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the fluorine atom in the bioactivity of derivatives synthesized from Ethyl 4-Amino-2-fluorobenzoate. This key building block has proven instrumental in the development of potent and selective therapeutic agents, particularly in the realm of oncology. The strategic incorporation of fluorine imparts unique physicochemical properties that can significantly enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and overall efficacy. This guide will delve into the quantitative bioactivity data of these derivatives, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

The Influence of Fluorine on Molecular Properties and Bioactivity

The substitution of hydrogen with fluorine, the most electronegative element, profoundly alters the electronic and steric properties of a molecule. In the context of drug design, this seemingly minor change can lead to significant improvements in a compound's therapeutic potential. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can modulate the acidity (pKa) of nearby functional groups, influencing a compound's ionization state and its ability to interact with biological targets and traverse cellular membranes. These modifications often translate to improved pharmacokinetic and pharmacodynamic properties.

This compound serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of diverse derivatives where the fluorine atom plays a crucial role in fine-tuning biological activity. Notable examples include the development of potent anticancer agents such as fluorinated 2-(4-aminophenyl)benzothiazoles and Poly (ADP-ribose) polymerase (PARP) inhibitors.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives synthesized using this compound as a starting material or a key intermediate.

Table 1: In Vitro Cytotoxicity of Fluorinated 2-(4-Aminophenyl)benzothiazole Derivatives

| Compound | Cell Line | IC50 / GI50 (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast Cancer) | < 0.001 | [1] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast Cancer) | < 0.001 | [1] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | PC-3 (Prostate Cancer) | > 10 | [1] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | HCT 116 (Colon Cancer) | > 10 | [1] |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast Cancer) | Potently cytotoxic | [1] |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MDA 468 (Breast Cancer) | Potently cytotoxic | [1] |

Table 2: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives

| Compound | PARP-1 IC50 (nM) | Reference |

| Olaparib (Reference) | 34 | [2] |

| Compound 8a | 36 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of this compound derivatives.

Synthesis of Fluorinated 2-(4-Aminophenyl)benzothiazoles

The synthesis of these compounds can be achieved through modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides.[1] A general approach involves the reaction of a substituted 2-aminothiophenol with a fluorinated benzoic acid derivative, often requiring high temperatures and the use of a dehydrating agent like polyphosphoric acid.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4][5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5][6]

PARP-1 Inhibition Assay

The inhibitory activity against PARP-1 can be determined using various methods, including a colorimetric or chemiluminescent assay.[7][8]

-

Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

-

Procedure:

-

A 96-well plate is coated with histones.

-

PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor are added to the wells.

-

The plate is incubated to allow the PARP-1 reaction to proceed.

-

The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent or colorimetric substrate.

-

The signal is measured using a plate reader, and the IC50 value for the inhibitor is determined.[7][8]

-

CYP1A1 Induction Assay

The induction of cytochrome P450 1A1 (CYP1A1) is a key mechanism for the bioactivation of certain anticancer agents.[1][9]

-

Cell Culture: Human cancer cells known to express CYP1A1 (e.g., MCF-7) are used.

-

Compound Treatment: Cells are treated with the test compound for a specific duration.

-

mRNA Analysis (qRT-PCR): RNA is extracted from the cells, and the expression level of CYP1A1 mRNA is quantified using real-time quantitative polymerase chain reaction (qRT-PCR).[10]

-

Enzyme Activity Assay (EROD Assay): The catalytic activity of CYP1A1 is measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the conversion of a non-fluorescent substrate to a fluorescent product.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound derivatives.

References

- 1. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. jnu.ac.bd [jnu.ac.bd]

- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 9. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 4-Amino-2-fluorobenzoate from 4-nitro precursor

Application Note: Synthesis of Ethyl 4-Amino-2-fluorobenzoate

Introduction

This compound is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structure, featuring an amine, a fluorine atom, and an ester group, provides multiple points for chemical modification, making it a versatile intermediate for drug discovery and development.[1] The presence of the fluorine atom can significantly enhance a drug's pharmacokinetic properties, such as metabolic stability and binding affinity.[2][3] Consequently, this compound and its derivatives are utilized in the development of therapeutics for oncology, cardiovascular diseases, and neurological disorders, as well as in the synthesis of anti-inflammatory drugs and analgesics.[1]

The most common synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 4-nitro-2-fluorobenzoate. This transformation is a critical step, and various reduction methods can be employed, including catalytic hydrogenation or the use of metal-based reducing agents.[4][5] This document provides a detailed protocol for this synthesis via catalytic hydrogenation, a method known for its high efficiency, chemoselectivity, and clean reaction profile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the precursor and the final product.

| Property | Ethyl 4-nitro-2-fluorobenzoate (Precursor) | This compound (Product) | Reference(s) |

| Molecular Formula | C₉H₈FNO₄ | C₉H₁₀FNO₂ | |

| Molecular Weight | 213.16 g/mol | 183.18 g/mol | [6] |

| Physical Form | Solid | Solid | [7] |

| Melting Point | Not specified | 106-110 °C | [8] |

| Purity (Typical) | >95% | >98% | |

| Typical Yield | Not Applicable | >90% | [9][10] |

Experimental Protocol: Reduction of Ethyl 4-nitro-2-fluorobenzoate

This protocol details the synthesis of this compound via the catalytic hydrogenation of Ethyl 4-nitro-2-fluorobenzoate using Palladium on carbon (Pd/C) as the catalyst.

1. Materials and Reagents:

-

Ethyl 4-nitro-2-fluorobenzoate

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol (Absolute) or Ethyl Acetate

-

Hydrogen (H₂) gas cylinder with regulator

-

Celite® (Diatomaceous earth)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

2. Safety Precautions:

-

Handle Palladium on carbon carefully; it can be pyrophoric when dry and exposed to air. Ensure it is wetted with solvent.

-